

Application Notes and Protocols for Radiprodil Dihydrate Oral Suspension in Animal Studies

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Compound of Interest

Compound Name: Radiprodil dihydrate

Cat. No.: B12785250

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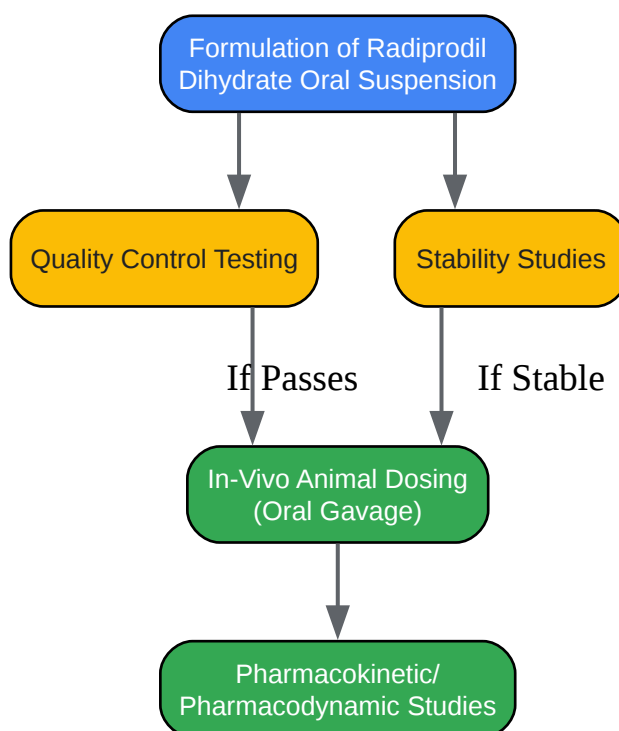
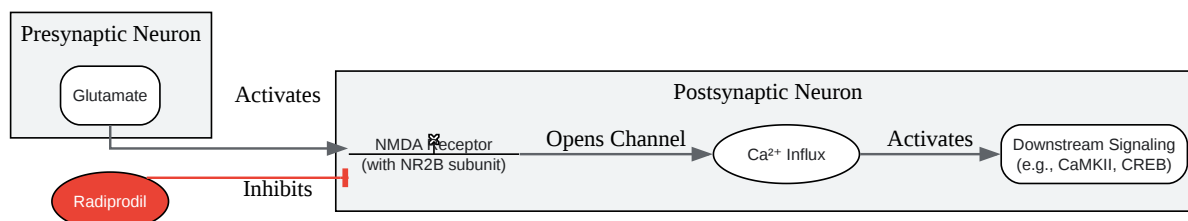
For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiprodil is an investigational negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3] It is currently under investigation for various neurological disorders, including GRIN-related disorders, infantile spasms, and tuberous sclerosis complex.[1][3] For preclinical animal studies, oral administration is a common and convenient route. However, as Radiprodil is a poorly water-soluble compound, a suspension formulation is necessary to ensure uniform dosing and optimal bioavailability.[4][5] The dihydrate form of Radiprodil has been found to be advantageous for dosage forms.[6] These application notes provide a detailed protocol for the preparation, quality control, and administration of a **Radiprodil dihydrate** oral suspension for use in rodent studies.

Signaling Pathway of Radiprodil

Radiprodil's mechanism of action involves the modulation of glutamatergic neurotransmission. By acting as a negative allosteric modulator at the NR2B subunit of the NMDA receptor, it reduces the activity of this receptor, which plays a crucial role in neuronal communication, learning, and memory.[1][2] In pathological conditions characterized by excessive NMDA receptor activation, Radiprodil may help to control neuronal hyperexcitability.[1][3]



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